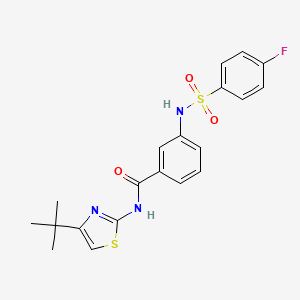
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide (TBFSB) is an important small molecule that has been widely studied in recent years due to its potential applications in the fields of drug discovery, biochemistry, and physiology. TBFSB is a member of the class of sulfonamides, which are compounds that contain a sulfonamide moiety. The compound is composed of two aromatic rings, a tert-butyl group, and a nitrogen atom, which are connected by a thiazole ring. TBFSB has been found to possess a variety of biological activities, including antibacterial, antifungal, and anti-inflammatory effects.
Wissenschaftliche Forschungsanwendungen
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide has been studied extensively in recent years due to its potential applications in the fields of drug discovery, biochemistry, and physiology. The compound has been found to possess a variety of biological activities, including antibacterial, antifungal, and anti-inflammatory effects. In addition, N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide has been shown to possess antiviral activity against the human immunodeficiency virus (HIV). It has also been studied for its potential use as an anticancer agent and for its ability to modulate the activity of certain enzymes.
Wirkmechanismus
The exact mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide is not yet fully understood. However, it is known that the compound binds to and inhibits the activity of certain enzymes, such as the HIV reverse transcriptase enzyme. In addition, N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide has been found to interact with certain proteins, such as the HIV protease, which can lead to the inhibition of viral replication.
Biochemical and Physiological Effects
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide has been found to possess a variety of biochemical and physiological effects. The compound has been shown to possess antibacterial, antifungal, and anti-inflammatory activities. In addition, N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide has been found to possess antiviral activity against the human immunodeficiency virus (HIV). The compound has also been found to possess anticancer activity and to modulate the activity of certain enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide for laboratory experiments is its relatively low cost and availability. In addition, the compound is relatively stable and can be easily synthesized from readily available starting materials. However, the compound is not water-soluble, which can limit its use in certain types of experiments.
Zukünftige Richtungen
The potential applications of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide are numerous and the compound has already been studied for its potential use in the fields of drug discovery, biochemistry, and physiology. However, further research is needed to fully understand the compound’s mechanism of action and to explore its potential use in other areas. Possible future directions include studying the compound’s ability to modulate the activity of other enzymes and proteins, exploring its potential use as an anticancer agent, and investigating its potential use in other areas such as agriculture and food science.
Synthesemethoden
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide can be synthesized from the reaction of 4-fluorobenzenesulfonyl chloride and tert-butyl-1,3-thiazol-2-yl amine in the presence of a base such as sodium hydroxide. The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at room temperature. The resulting product is then purified by column chromatography to yield the desired compound.
Eigenschaften
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-[(4-fluorophenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S2/c1-20(2,3)17-12-28-19(22-17)23-18(25)13-5-4-6-15(11-13)24-29(26,27)16-9-7-14(21)8-10-16/h4-12,24H,1-3H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMLXBHOKPUXLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6519472.png)
![3-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B6519474.png)
![3-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B6519475.png)
![3-[(4-fluorophenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B6519477.png)
![2-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519481.png)
![3-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519484.png)
![3-(methylsulfanyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519489.png)
![3-methanesulfonyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519505.png)
![2-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519512.png)
![3-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519521.png)
![3-(4-fluorobenzenesulfonamido)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519544.png)
![2-(ethylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519550.png)
![2-(ethanesulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519551.png)
![3-(ethylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519552.png)